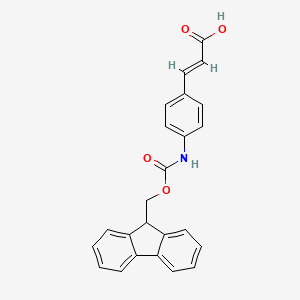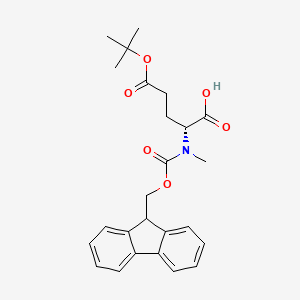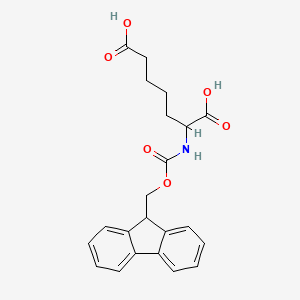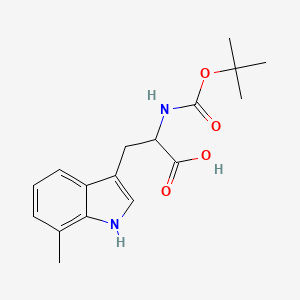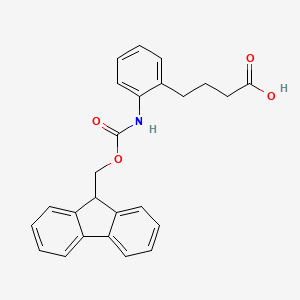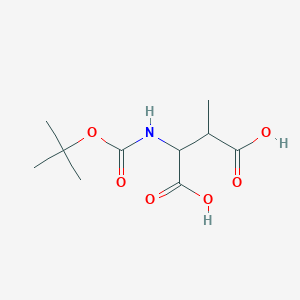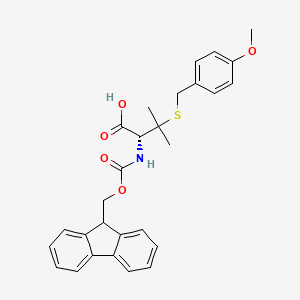
2-Chlor-6-(trifluormethyl)benzylamin
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethyl)benzylamine is a chemical compound with the molecular formula C8H7ClF3N . It has a molecular weight of 209.6 . The compound is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethyl)benzylamine is1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 . This indicates the presence of a benzylamine group with a trifluoromethyl group and a chlorine atom attached to the benzene ring. Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)benzylamine is a liquid at room temperature . The compound’s density is 1.338 g/mL at 25 °C .Wirkmechanismus
TFTB acts as an inhibitor of enzymes, such as proteases and aminopeptidases. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. TFTB also binds to proteins, interfering with their activity and preventing them from binding to their target substrate.
Biochemical and Physiological Effects
TFTB has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes and proteins, as well as interfere with the binding of proteins to their target substrate. Additionally, TFTB has been shown to inhibit the growth of bacteria, fungi, and other microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TFTB in laboratory experiments is its water-solubility, which allows it to be easily incorporated into aqueous solutions. Additionally, TFTB is relatively inexpensive and easy to synthesize, making it a cost-effective reagent. However, TFTB is highly toxic and should be handled with caution. Additionally, its high reactivity means that it can react with other compounds, resulting in unwanted side reactions.
Zukünftige Richtungen
The use of TFTB in scientific research has a variety of potential future applications. It could be used in the development of new pharmaceuticals, as well as in the synthesis of novel organic compounds. Additionally, TFTB could be used in the development of new biochemical assays, as well as in the detection of enzymes and other proteins. Furthermore, TFTB could be used in the development of new agricultural chemicals and other industrial products. Finally, TFTB could be used in the development of new antibacterial and antifungal agents.
Wissenschaftliche Forschungsanwendungen
Synthese von Purinen
Es wurde bei der Herstellung von 6-substituierten Purinen verwendet, die bei verschiedenen biologischen Prozessen eine wichtige Rolle spielen .
Thiazolidindion-Derivate
Diese Chemikalie ist an der Synthese von Thiazolidindion-Derivaten beteiligt, die vielversprechend bei der Behandlung von Erkrankungen wie Diabetes sind .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFFHJOEQDOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






